molecular formula C14H10Cl2N2O2 B5772847 3-chloro-N'-(4-chlorobenzoyl)benzohydrazide

3-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Cat. No. B5772847
M. Wt: 309.1 g/mol
InChI Key: WVTDMJCXQQKXMB-UHFFFAOYSA-N
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Description

3-chloro-N'-(4-chlorobenzoyl)benzohydrazide, also known as CCBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has been synthesized through a variety of methods and has shown promising results in various biochemical and physiological assays.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Evaluation: Benzohydrazides, including compounds similar to 3-chloro-N'-(4-chlorobenzoyl)benzohydrazide, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Studies have indicated that certain synthesized benzohydrazides were potent antimicrobial agents and also showed significant anticancer activity. Quantitative structure-activity relationship (QSAR) analysis has highlighted the importance of certain molecular parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2017).

Synthesis and Structural Analysis

  • Synthesis and Structural Characterization: The synthesis and structural characterization of various benzohydrazide derivatives, including those related to 3-chloro-N'-(4-chlorobenzoyl)benzohydrazide, have been reported. These studies involve the use of techniques such as IR and NMR spectroscopy, which aid in understanding the chemical structure and properties of these compounds (Shaikh, 2013).

Crystallographic Studies

  • Crystal Structure Analysis: Research has been conducted on the crystal structure of related benzohydrazide compounds. These studies provide insights into the molecular and crystallographic properties, such as hydrogen bonding patterns and molecular configurations, which are crucial for understanding the chemical behavior and potential applications of these compounds (Huang & Wu, 2010).

Biological Activity Studies

  • Biological Evaluation: The synthesis and biological evaluation of benzohydrazide derivatives have been a significant area of research. These studies explore the potential biological activities of these compounds, including antimicrobial, antitubercular, and other medicinal properties, which are essential for pharmaceutical development (Kumar et al., 2013).

Application in Inhibiting Bacterial Enzymes

  • Inhibition of Bacterial Enzymes: Research has indicated the potential of certain benzohydrazide derivatives in inhibiting bacterial enzymes, such as Helicobacter pylori urease. These studies involve molecular docking and in vitro evaluations, providing insights into the therapeutic applications of these compounds (Ji, 2012).

properties

IUPAC Name

3-chloro-N'-(4-chlorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTDMJCXQQKXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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